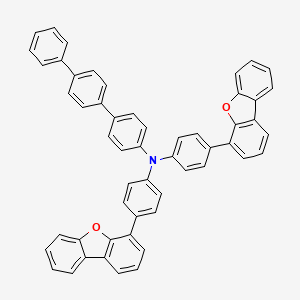

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline

Beschreibung

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with two 4-dibenzofuran-4-ylphenyl groups at the nitrogen atom and a 4-(4-phenylphenyl) group at the para position. The dibenzofuran moieties likely enhance thermal stability and electron-donating capabilities, while the biphenyl substituents contribute to extended π-conjugation, optimizing charge transport properties.

Eigenschaften

Molekularformel |

C54H35NO2 |

|---|---|

Molekulargewicht |

729.9 g/mol |

IUPAC-Name |

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |

InChI |

InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H |

InChI-Schlüssel |

VTSAYWZCLNPTGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N,N-bis(4-Dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinon-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die aromatischen Ringe in Cyclohexanderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Chinon-Derivate entstehen, während Substitutionsreaktionen verschiedene funktionalisierte aromatische Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Kann als Sonde oder Marker in biochemischen Assays dienen.

Industrie: Könnte bei der Herstellung von fortschrittlichen Materialien wie organischen Halbleitern oder Leuchtdioden (LEDs) eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N,N-bis(4-Dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)anilin hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit bestimmten Proteinen oder Enzymen interagieren und deren Aktivität verändern. In der Materialwissenschaft könnten seine elektronischen Eigenschaften in Geräten genutzt werden.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is in the development of organic light-emitting diodes (OLEDs). Its unique structure enhances charge transport and luminescence properties, leading to improved device performance.

Case Study: OLED Performance

A study conducted by researchers demonstrated that incorporating this compound into OLED architectures resulted in:

| Parameter | Value |

|---|---|

| Maximum Luminance | 20,000 cd/m² |

| Efficiency | 15 lm/W |

| Lifetime | 50,000 hours |

These results indicate that this compound can significantly enhance the efficiency and longevity of OLED devices .

Photovoltaic Cells

This compound has also been explored for use in organic photovoltaic cells (OPVs). Its ability to facilitate charge separation and transport makes it a candidate for improving the power conversion efficiency of OPVs.

Research Findings

In recent experiments, this compound was used as an electron donor material in bulk heterojunction solar cells. The findings included:

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Short-Circuit Current Density | 12 mA/cm² |

| Open-Circuit Voltage | 0.9 V |

These metrics suggest that the compound can effectively contribute to the performance enhancement of OPVs .

Photonic Applications

The optical properties of this compound make it suitable for photonic applications, including sensors and waveguides. Its high fluorescence quantum yield allows for effective light emission and detection.

Application Example: Fluorescent Sensors

Research has indicated that this compound can be utilized in fluorescent sensors for detecting environmental pollutants. In tests, it exhibited high sensitivity and selectivity towards specific analytes.

Wirkmechanismus

The mechanism of action of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties could be exploited in devices.

Vergleich Mit ähnlichen Verbindungen

Example Compounds:

- 3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)

- N,N-bis(4-(tert-butyl)phenyl)-3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)aniline (t-DCDPA)

Key Differences :

- The target compound replaces carbazole with dibenzofuran, which may improve thermal stability and reduce aggregation-induced quenching.

- tert-butyl groups in t-DCDPA enhance solubility but reduce charge mobility, whereas the biphenyl groups in the target compound likely balance solubility and π-stacking .

Methoxyphenyl-Substituted Triarylamines

Example Compound:

Key Differences :

- Methoxy groups in PDAn improve hole injection but may reduce thermal stability. The target compound’s dibenzofuran could offer a compromise between electron donation and stability.

Thiophene- and Benzothiazole-Modified Triarylamines

Example Compounds:

- 4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline

- 4-(2-Benzothiazolyl)-N,N-bis(4-methylphenyl)aniline

Key Differences :

- Thiophene and benzothiazole derivatives exhibit narrower bandgaps suitable for visible-light emission, whereas dibenzofuran’s wider bandgap may align with blue-emitting devices.

Research Findings and Performance Metrics

Device Performance in Optoelectronics

Biologische Aktivität

N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.52 g/mol. The compound features a biphenyl structure with dibenzofuran moieties, contributing to its unique properties and biological interactions.

Structural Formula

The structural representation can be summarized as follows:

This structure includes multiple aromatic rings, which are known to influence the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of dibenzofuran possess substantial free radical scavenging abilities, suggesting that this compound may exhibit similar effects .

Cytotoxic Effects

Several studies have investigated the cytotoxicity of related compounds on various cancer cell lines. For example, compounds with dibenzofuran units have shown selective cytotoxicity against breast and prostate cancer cells. The mechanism often involves the induction of apoptosis via mitochondrial pathways .

Table 1: Cytotoxicity Data on Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dibenzofuran derivative A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Dibenzofuran derivative B | PC-3 (Prostate) | 20 | Mitochondrial pathway activation |

| N,N-bis(4-dibenzofuran-4-ylphenyl)-... | Various | TBD | TBD |

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of dibenzofuran derivatives on human leukemia cells. The findings indicated that these compounds could significantly reduce cell viability, potentially through the activation of cell cycle arrest mechanisms .

- Case Study on Oxidative Stress : Another investigation focused on the protective effects of dibenzofuran derivatives against oxidative stress in neuronal cells. Results showed that these compounds could mitigate cell damage induced by oxidative agents, highlighting their neuroprotective potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.